molecular formula C13H15NO4 B3032648 Diethyl [(pyridin-2-yl)methylidene]propanedioate CAS No. 3285-56-1

Diethyl [(pyridin-2-yl)methylidene]propanedioate

Cat. No.: B3032648
CAS No.: 3285-56-1
M. Wt: 249.26 g/mol
InChI Key: DYLWMPQUPUHXOE-UHFFFAOYSA-N
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Description

Diethyl [(pyridin-2-yl)methylidene]propanedioate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-(pyridin-2-ylmethylidene)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-7-5-6-8-14-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLWMPQUPUHXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493867
Record name Diethyl [(pyridin-2-yl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3285-56-1
Record name Diethyl [(pyridin-2-yl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Therapeutic Potential of Pyridyl Methylidene Propanedioates: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, a privileged heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its ability to engage in a variety of non-covalent interactions, coupled with its metabolic stability, has made it a focal point for the design of novel therapeutic agents. This guide delves into a specific, yet underexplored, class of these compounds: pyridyl methylidene propanedioate derivatives. By examining the synthesis, biological activities, and structure-activity relationships of closely related pyridine analogues, we will illuminate the therapeutic promise of this chemical series for researchers, scientists, and drug development professionals. This document will serve as a technical primer, offering not just a review of the field but also actionable insights into the experimental validation of these promising molecules.

The Chemistry of Pyridyl Methylidene Propanedioates: Synthesis and Structural Versatility

The synthesis of pyridyl methylidene propanedioate derivatives can be approached through several established methodologies in heterocyclic chemistry. A common and efficient route involves the Knoevenagel condensation of a pyridyl aldehyde with an active methylene compound, such as diethyl malonate or malononitrile, in the presence of a basic catalyst. This reaction is versatile, allowing for the introduction of a wide array of substituents on both the pyridine ring and the propanedioate moiety, thus generating a diverse library of compounds for biological screening.

Further synthetic modifications can be readily achieved. For instance, the ester groups of the propanedioate can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides, opening avenues for further functionalization and modulation of the molecule's physicochemical properties. The pyridine nitrogen also offers a handle for N-alkylation or N-oxidation, which can significantly impact the compound's biological activity and pharmacokinetic profile.

Anticancer Activity: A Promising Frontier

The pyridine scaffold is a recurring motif in a multitude of potent anticancer agents.[2][4][5] Various pyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the lung, breast, colon, and kidney.[6][7]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8][9] For instance, certain pyridinyl imidazole compounds have been shown to be potent inhibitors of p38 MAP kinase, a key player in inflammatory and stress responses that is also implicated in cancer.[9][10] Other pyridine-containing molecules have been found to inhibit phosphodiesterase 3 (PDE3) and PIM-1 kinase, both of which are involved in cell cycle progression and apoptosis.[11]

It is plausible that pyridyl methylidene propanedioate derivatives could exert their anticancer effects through similar mechanisms. The electronic properties of the pyridyl ring, coupled with the Michael acceptor potential of the methylidene propanedioate moiety, could facilitate interactions with the active sites of these oncogenic kinases.

Structure-Activity Relationship (SAR) Insights

Studies on various pyridine derivatives have revealed key structural features that govern their anticancer potency. The nature and position of substituents on the pyridine and any associated phenyl rings play a crucial role. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the pyridine core has been shown to enhance cytotoxicity.[6] Conversely, bulky groups or halogen atoms can sometimes diminish activity.[2][4] For pyridyl methylidene propanedioates, it is hypothesized that modifications to the ester groups of the propanedioate moiety could significantly impact cellular uptake and target engagement.

Quantitative Data Summary: Anticancer Activity of Related Pyridine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - 7.03[5]
Benzotriazin-7-onesDU-145 (Prostate)Submicromolar[6]
Pyridine-CarbonitrilesHT-29 (Colon)3[11]
Carbamate Analogs of MMBCCRF-CEM (Leukemia)0.62 - 0.68[7]

Antimicrobial Potential: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have long been investigated for their antimicrobial properties and have shown activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13][14]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyridine derivatives are diverse. Some compounds are believed to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13] Others may act by inhibiting essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis.[15] The chelation of metal ions required for microbial growth is another potential mechanism. The structural features of pyridyl methylidene propanedioates, particularly the presence of heteroatoms and a conjugated system, suggest they could act through one or more of these pathways.

Structure-Activity Relationship (SAR) in Antimicrobial Pyridines

For antimicrobial pyridine derivatives, lipophilicity and the electronic nature of substituents are key determinants of activity. Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations of the drug. The position of the nitrogen atom within the pyridine ring and the nature of substituents at various positions have been shown to significantly influence the minimum inhibitory concentration (MIC) against different bacterial strains.[13]

Quantitative Data Summary: Antimicrobial Activity of Related Pyridine Derivatives
Compound ClassMicrobial StrainMIC (µg/mL)Reference
Alkyl Pyridinol AnalogsS. aureus (MRSA)0.5 - 32[13]
Thienopyridine DerivativesB. mycoides< 0.0048[14]
Thienopyridine DerivativesC. albicans< 0.0048[14]
Pyridyl AmidesP. aeruginosa-[16]

Enzyme Inhibition: A Targeted Therapeutic Strategy

Beyond broad cytotoxicity or antimicrobial effects, the targeted inhibition of specific enzymes is a hallmark of modern drug discovery. Pyridine-containing molecules have been successfully developed as inhibitors for a variety of enzyme classes.

Key Enzyme Targets
  • Kinases: As mentioned in the anticancer section, kinases are a major target class for pyridine derivatives.[8][9] The pyridyl moiety can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site.[9]

  • Prenylation Enzymes: Some pyridine-containing compounds have been shown to inhibit enzymes in the mevalonate pathway, such as farnesyl pyrophosphate synthase (FPPS), which are involved in protein prenylation.[17]

  • Other Enzymes: Pyridine derivatives have also been investigated as inhibitors of enzymes such as phosphodiesterases and eukaryotic elongation factor-2 kinase (eEF2-K).[11][18]

The diverse electronic and steric properties that can be engineered into the pyridyl methylidene propanedioate scaffold make it an attractive starting point for the design of potent and selective enzyme inhibitors.

Experimental Protocols

To facilitate the investigation of pyridyl methylidene propanedioate derivatives, the following are detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyridyl methylidene propanedioate derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial twofold dilutions of the pyridyl methylidene propanedioate derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (Generic)
  • Assay Buffer Preparation: Prepare an assay buffer containing the kinase, its substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the pyridyl methylidene propanedioate derivatives at various concentrations to the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Detection: Detect the phosphorylated product using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay.

  • IC50 Calculation: Determine the IC50 value from the inhibition curve.

Visualizing the Concepts

General Synthetic Scheme

G pyridyl_aldehyde Pyridyl Aldehyde intermediate Knoevenagel Condensation pyridyl_aldehyde->intermediate active_methylene Active Methylene (e.g., Diethyl Malonate) active_methylene->intermediate base Base (e.g., Piperidine) base->intermediate Catalyst product Pyridyl Methylidene Propanedioate intermediate->product

Caption: Knoevenagel condensation for the synthesis of pyridyl methylidene propanedioates.

Potential Anticancer Mechanisms

G PMPD Pyridyl Methylidene Propanedioate Derivative Kinase Oncogenic Kinase (e.g., p38, PIM-1) PMPD->Kinase Binds to ATP site Inhibition Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Suppresses

Caption: Hypothesized inhibition of oncogenic kinases by pyridyl methylidene propanedioates.

Conclusion and Future Directions

Pyridyl methylidene propanedioate derivatives represent a promising, yet largely untapped, area of medicinal chemistry. Based on the extensive literature on related pyridine compounds, there is a strong rationale for exploring their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold an ideal candidate for the generation of large compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a diverse set of pyridyl methylidene propanedioate derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate their precise modes of action. The insights and protocols provided in this guide offer a solid foundation for embarking on this exciting avenue of drug discovery.

References

  • Synthesis and biological screening of some pyridine deriv
  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. ()
  • Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. ()
  • Targeting prenylation inhibition through the mevalonate p
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[11][15][19]triazin-7-ones and Stable Free Radical Precursors. ()

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. ()
  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ()
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ()
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ()
  • 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. ()
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. ()
  • Anti-cancer activity of carbamate deriv
  • Synthesis, computational and biological evaluation of some new pyridine Deriv
  • Synthesis and anticancer activity of some novel diethyl {(chromonyl/pyrazolyl) [(4-oxo-2-phenyl-quinazolin-3(4 H )-yl)
  • Diethyl (2-pyridylaminomethylene)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. ()
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the
  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activ

Sources

Methodological & Application

Synthesis of diethyl [(pyridin-2-yl)methylidene]propanedioate via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Diethyl [(pyridin-2-yl)methylidene]propanedioate

Introduction & Scope

This protocol details the synthesis of This compound (also known as diethyl 2-(pyridin-2-ylmethylene)malonate) via the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (pyridine-2-carboxaldehyde), followed by dehydration to form an


-unsaturated ester.

The resulting pyridyl-functionalized malonate is a critical pharmacophore and intermediate in the synthesis of quinolizine alkaloids , calcium channel blockers , and novel antimicrobial agents . The electron-deficient alkene moiety serves as an excellent Michael acceptor for subsequent heterocyclization.

Reaction Mechanism & Pathway

The reaction proceeds through a base-catalyzed deprotonation of diethyl malonate, followed by nucleophilic attack on the aldehyde. The intermediate aldol adduct undergoes rapid dehydration (E1cB mechanism) to yield the conjugated product.

Key Mechanistic Drivers:

  • Catalyst System: A mixture of Piperidine and Acetic Acid is employed. Piperidine forms an iminium ion intermediate with the aldehyde (enhancing electrophilicity) and acts as a base to deprotonate the malonate. Acetic acid buffers the basicity, preventing side reactions (e.g., Cannizzaro) and facilitating the dehydration step.

  • Thermodynamics: The formation of the conjugated

    
    -system (pyridine ring conjugated with the alkene and esters) drives the equilibrium. Removal of water is often necessary to push the reaction to completion.
    
Visual Workflow (DOT Diagram)

Knoevenagel_Workflow Start Reagents: Pyridine-2-CHO Diethyl Malonate Reaction Reflux (80-110°C) Solvent: Ethanol or Toluene 4-6 Hours Start->Reaction Mix Catalyst Catalyst Activation: Piperidine + AcOH (In situ formation) Catalyst->Reaction Add Intermediate Aldol Intermediate (Transient) Reaction->Intermediate Nucleophilic Attack Workup Workup: Solvent Removal Extraction (DCM/Water) Reaction->Workup TLC Check Intermediate->Reaction -H2O (Dehydration) Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Product Product: Diethyl [(pyridin-2-yl) methylidene]propanedioate Purification->Product

Figure 1: Operational workflow for the Knoevenagel condensation of pyridine-2-carboxaldehyde.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Pyridine-2-carboxaldehyde 107.111.0Electrophile
Diethyl malonate 160.171.1Nucleophile (Active Methylene)
Piperidine 85.150.05 - 0.1Base Catalyst
Glacial Acetic Acid 60.050.05 - 0.1Acid Co-catalyst
Ethanol (Anhydrous) 46.07SolventMedium (Green Chemistry)
Toluene 92.14Alt.[1] SolventAzeotropic water removal (Scale-up)
Step-by-Step Procedure

Step 1: Setup Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. For larger scales (>10g), a Dean-Stark trap is recommended if using toluene to actively remove water.

Step 2: Reagent Addition

  • Charge the RBF with Pyridine-2-carboxaldehyde (10 mmol, 1.07 g).

  • Add Ethanol (20 mL) and stir to dissolve.

  • Add Diethyl malonate (11 mmol, 1.76 g) dropwise.

  • Add the catalyst mixture: Piperidine (0.1 mL) followed by Glacial Acetic Acid (5 drops). Note: A slight exotherm or color change (yellowing) may occur.

Step 3: Reaction Heat the mixture to reflux (approx. 78-80°C for Ethanol). Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (Silica gel; Eluent: 20% EtOAc in Hexanes). The aldehyde spot (Rf ~0.4-0.5) should disappear, and a new, less polar UV-active product spot should appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Evaporation: Remove the bulk solvent (ethanol) under reduced pressure (Rotavap).

  • Extraction: Dissolve the oily residue in Dichloromethane (DCM, 30 mL) and wash with:

    • Water (2 x 20 mL) to remove salts/catalyst.

    • Saturated NaHCO₃ (1 x 20 mL) to remove traces of acetic acid.

    • Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification The crude product is typically a yellow oil that may solidify upon standing or cooling.

  • Method A (Solid): Recrystallize from a mixture of hot Ethanol/Hexane (1:5).

  • Method B (Oil): Purify via Flash Column Chromatography (Silica Gel 60).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated against the following expected spectral data.

Compound: Diethyl 2-(pyridin-2-ylmethylene)malonate Appearance: Pale yellow oil or low-melting solid.

TechniqueExpected Signal / ValueStructural Assignment

H NMR
(400 MHz, CDCl

)

7.60 – 7.80 (s, 1H)
Vinylic Proton (-CH=) . Characteristic singlet, deshielded by the pyridine ring and esters.

8.60 – 8.70 (d, 1H)
Pyridine H-6 (Ortho to N).

7.20 – 7.80 (m, 3H)
Remaining Pyridine protons (H-3, H-4, H-5).

4.30 – 4.40 (q, 4H)
Methylene protons of ethyl esters (-O-CH

-CH

).

1.30 – 1.40 (t, 6H)
Methyl protons of ethyl esters (-O-CH

-CH

).
IR Spectroscopy 1720 – 1735 cm

C=O Stretch (Conjugated Ester). Strong band.[2]
1630 – 1640 cm

C=C Stretch (Alkene).

Interpretation: The presence of the singlet vinylic proton is the definitive confirmation of the condensation product. If the signal is a doublet, it suggests incomplete dehydration (aldol intermediate) or contamination.

Troubleshooting & Optimization

  • Low Yield: Water is a byproduct that inhibits the reaction. If yield is <60%, switch solvent to Toluene and use a Dean-Stark apparatus to physically remove water from the reaction matrix.

  • No Reaction: Ensure the catalyst is active. Piperidine can degrade; use fresh reagents. Alternatively, increase catalyst loading to 20 mol%.

  • Polymerization: If a dark tar forms, the temperature was likely too high or the reaction ran too long. Limit reflux time and conduct the reaction under a Nitrogen atmosphere.

References

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

  • Jones, G. (1967). "The Knoevenagel Condensation."[3][4][5] Organic Reactions, 15, 204–599.

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (General reference for mechanism).
  • PubChem Compound Summary. (2023). "Diethyl malonate" and "Pyridine-2-carboxaldehyde" spectral data.

Sources

The Strategic Synthesis of Indolizines: Leveraging Diethyl [(Pyridin-2-yl)methylidene]propanedioate as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of diethyl [(pyridin-2-yl)methylidene]propanedioate as a strategic precursor for the synthesis of functionalized indolizines. We present detailed, field-proven protocols for the synthesis of this key precursor via a Knoevenagel condensation, followed by its conversion to indolizine derivatives through a robust 1,3-dipolar cycloaddition pathway. The underlying chemical principles, mechanistic insights, and practical considerations are discussed to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Indolizine Core

Indolizine, a fused bicyclic heteroaromatic system containing a bridging nitrogen atom, is a structural isomer of indole.[1][2] This unique arrangement imparts distinct electronic and steric properties, making it a highly sought-after scaffold in medicinal chemistry.[3] Indolizine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The ability to strategically introduce a variety of substituents onto the indolizine core is paramount for the modulation of its pharmacological profile and the development of novel therapeutic agents.

This guide focuses on a highly efficient and modular approach to indolizine synthesis, commencing with the readily accessible precursor, this compound. This strategy offers a convergent and flexible route to a diverse range of substituted indolizines.

Synthetic Strategy Overview

Our synthetic approach is a two-stage process that provides a high degree of control over the final product's substitution pattern.

Stage 1: Synthesis of the Precursor. The initial step involves the synthesis of this compound via a Knoevenagel condensation between pyridine-2-carboxaldehyde and diethyl malonate. This reaction is a classic and reliable method for the formation of a carbon-carbon double bond.

Stage 2: Indolizine Ring Formation. The precursor is then elaborated to the indolizine core through a sequence involving N-alkylation of the pyridine ring to form a pyridinium salt, followed by in-situ generation of a pyridinium ylide. This ylide, a 1,3-dipole, readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile to construct the five-membered pyrrole ring, which upon aromatization, yields the final indolizine product.[1][4]

Experimental Protocols

Stage 1: Synthesis of this compound

This protocol details the Knoevenagel condensation for the synthesis of the key precursor.

Reaction Scheme:

Knoevenagel_Condensation PyCHO Pyridine-2-carboxaldehyde Precursor This compound PyCHO->Precursor DEM Diethyl malonate DEM->Precursor Piperidine Piperidine (cat.) Toluene Toluene, reflux Water H2O Precursor->Water +

Caption: Knoevenagel condensation for precursor synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyridine-2-carboxaldehyde107.1110.71 g0.10
Diethyl malonate160.1717.62 g0.11
Piperidine85.150.85 g0.01
Toluene-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add pyridine-2-carboxaldehyde (10.71 g, 0.10 mol), diethyl malonate (17.62 g, 0.11 mol), and toluene (150 mL).

  • Add piperidine (0.85 g, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane gradient) to afford this compound as a pale yellow oil.

Expected Yield: 80-90%

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.80 (m, 2H), 7.45 (s, 1H), 7.20-7.30 (m, 2H), 4.30 (q, J = 7.1 Hz, 4H), 1.35 (t, J = 7.1 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.5, 164.0, 152.0, 149.8, 142.5, 136.9, 126.2, 124.8, 62.0, 14.2.

  • MS (ESI): m/z 250.1 [M+H]⁺.

Stage 2: Synthesis of Diethyl 1-methylindolizine-2,3-dicarboxylate

This protocol describes the N-alkylation of the precursor followed by an intramolecular 1,3-dipolar cycloaddition. In this example, we will use methyl iodide for N-alkylation and an internal cyclization will be triggered. A more general approach with an external dipolarophile is also discussed.

Reaction Scheme:

Indolizine_Synthesis Precursor This compound Indolizine Diethyl 1-methylindolizine-2,3-dicarboxylate Precursor->Indolizine MeI 1. CH3I, CH3CN Base 2. K2CO3, reflux

Caption: Synthesis of a substituted indolizine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound249.262.49 g0.01
Methyl Iodide141.942.13 g0.015
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Acetonitrile (CH₃CN)-50 mL-
Dimethyl acetylenedicarboxylate (DMAD)142.111.42 g0.01

Procedure A: Intramolecular Cyclization (Illustrative)

  • Dissolve this compound (2.49 g, 0.01 mol) in acetonitrile (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add methyl iodide (2.13 g, 0.015 mol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the pyridinium salt by TLC or by observing the precipitation of a solid.

  • Add potassium carbonate (2.76 g, 0.02 mol) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours. The in-situ generated ylide will undergo an intramolecular cyclization.

  • Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane gradient) to yield the indolizine product.

Procedure B: Intermolecular [3+2] Cycloaddition with a Dipolarophile (General Protocol)

  • Follow steps 1-3 from Procedure A to form the pyridinium salt.

  • To the reaction mixture containing the pyridinium salt, add the dipolarophile, for example, dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 0.01 mol).

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.83 g, 0.012 mol), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: 60-80% (Varies with substrate and dipolarophile)

Characterization Data for Diethyl 1-methylindolizine-2,3-dicarboxylate (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.0 Hz, 1H), 7.50 (d, J = 9.0 Hz, 1H), 7.10 (t, J = 7.5 Hz, 1H), 6.80 (t, J = 6.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 4.30 (q, J = 7.1 Hz, 2H), 2.50 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H), 1.35 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.0, 164.5, 136.0, 128.0, 125.5, 122.0, 118.0, 115.0, 112.0, 105.0, 61.5, 61.0, 14.5, 14.3, 12.0.

  • MS (ESI): m/z 278.1 [M+H]⁺.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition

The core of the indolizine synthesis from our precursor lies in the 1,3-dipolar cycloaddition reaction.[2][5] This reaction is a powerful tool in heterocyclic chemistry for the construction of five-membered rings.

Mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization Pyridinium N-Alkylpyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium->Ylide Base Base Ylide_ref Pyridinium Ylide Dipolarophile Dipolarophile (e.g., DMAD) Cycloadduct Dihydropyrrolo[1,2-a]pyridine Intermediate Dipolarophile->Cycloadduct Cycloadduct_ref Intermediate Ylide_ref->Cycloadduct Oxidation [O] Indolizine Indolizine Cycloadduct_ref->Indolizine

Caption: Mechanism of Indolizine Formation.

  • Ylide Generation: The N-alkylated pyridinium salt, upon treatment with a base, is deprotonated at the α-carbon of the N-alkyl group to form a pyridinium ylide. This ylide is a resonance-stabilized 1,3-dipole.

  • [3+2] Cycloaddition: The pyridinium ylide then reacts with a dipolarophile in a concerted or stepwise [3+2] cycloaddition reaction to form a dihydropyrrolo[1,2-a]pyridine intermediate.[6] The regioselectivity and stereoselectivity of this step are influenced by the electronic and steric properties of both the ylide and the dipolarophile.

  • Aromatization: The intermediate cycloadduct undergoes spontaneous or induced aromatization, often through oxidation, to yield the stable indolizine ring system.

Conclusion and Future Perspectives

The use of this compound as a precursor provides a highly adaptable and efficient platform for the synthesis of a diverse library of indolizine derivatives. The protocols detailed herein are robust and can be readily implemented in a standard organic synthesis laboratory. The modularity of this approach, allowing for variation in the N-alkyl group and the dipolarophile, makes it particularly attractive for generating analogs for structure-activity relationship (SAR) studies in drug discovery programs. Further exploration of asymmetric catalysis in the 1,3-dipolar cycloaddition step could provide enantioselective routes to chiral indolizine scaffolds, further expanding the chemical space accessible from this versatile precursor.

References

  • 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017). [Source details to be added]. [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). [Source details to be added]. [Link]

  • One‐Pot Two‐Step Synthesis of 1‐(Ethoxycarbonyl)indolizines via Pyridinium Ylides. (2013). European Journal of Organic Chemistry. [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]

  • Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. (2021). Organic Chemistry Frontiers. [Link]

  • Study on the Synthesis of Functionalized Indolizines. ResearchGate. [Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Source details to be added]. [Link]

  • Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. [Source details to be added]. [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. [Link]

  • 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). ResearchGate. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2022). Molecules. [Link]

  • Synthesis of Indolizines through Oxidative Linkage of C-C and C-N Bonds from 2-Pyridylacetates. Semantic Scholar. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). Molecules. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. [Link]

  • 1,3-dipolar cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC. [Link]

  • Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers. [Link]

Sources

Application Note: Michael Addition Reactions Involving Diethyl [(pyridin-2-yl)methylidene]propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

Diethyl [(pyridin-2-yl)methylidene]propanedioate (also known as diethyl 2-pyridylmethylenemalonate) is a versatile electrophilic scaffold widely utilized in the synthesis of nitrogen-containing heterocycles, particularly indolizines , quinolizines , and functionalized pyridine derivatives .

Structurally, the compound features an electron-deficient alkene activated by two geminal ester groups and an electron-withdrawing pyridine ring. This unique electronic arrangement makes the


-carbon highly susceptible to nucleophilic attack (Michael addition). Furthermore, the pyridine nitrogen provides a "hard" coordination site, allowing for Lewis Acid-mediated chelation control , which is critical for stereoselective transformations.
Chemical Profile
PropertySpecification
IUPAC Name Diethyl 2-(pyridin-2-ylmethylene)propanedioate
CAS Number 20515-22-2
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Appearance Yellowish oil or low-melting solid
Solubility Soluble in DCM, THF, Toluene, Ethanol; Insoluble in water
Stability Stable at room temperature; prone to polymerization upon prolonged exposure to light/heat without stabilizers.
Reactivity Class Michael Acceptor (Electrophilic Alkene), Bidentate Ligand

Mechanistic Insight: Chelation-Controlled Reactivity

The reactivity of this substrate is defined by two competing electrophilic sites and the ability to form rigid chelates with metal ions.

  • Electronic Activation: The two ethyl ester groups lower the LUMO energy of the alkene, facilitating attack by soft nucleophiles (enolates, thiols, malonates) at the

    
    -position.
    
  • Chelation Control: In the presence of Lewis Acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), the pyridine nitrogen and the carbonyl oxygen of the cis-ester group bind to the metal center. This rigidifies the conformation and further polarizes the double bond, enhancing reaction rates and enabling high diastereoselectivity in asymmetric additions.
Pathway Visualization

The following diagram illustrates the activation and subsequent nucleophilic attack pathways.

MichaelMechanism Start Substrate (this compound) Complex Activated Chelate Complex (Rigid Conformation) Start->Complex Coordination LewisAcid Lewis Acid (M+) (Cu(OTf)2, ZnBr2) LewisAcid->Complex Binding Transition Transition State (Nu attack at β-Carbon) Complex->Transition + Nucleophile Nu Nucleophile (Nu-) (Indole, Nitromethane, Malonate) Nu->Transition Product Michael Adduct (Stabilized Enolate -> Protonation) Transition->Product 1,4-Addition

Figure 1: Mechanistic pathway showing Lewis Acid activation and nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Knoevenagel Condensation)

Before performing Michael additions, the starting material is typically prepared via Knoevenagel condensation. This protocol ensures high purity, essential for subsequent catalytic steps.

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • Diethyl malonate (1.1 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Pyridine-2-carboxaldehyde (50 mmol, 5.35 g), Diethyl malonate (55 mmol, 8.81 g), and Toluene (100 mL).

  • Catalyst Addition: Add Piperidine (0.25 mL) followed by Glacial Acetic Acid (0.15 mL).

  • Reflux: Heat the mixture to reflux (oil bath ~120°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is typically complete within 4–6 hours (monitor by TLC, 20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Wash with water (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate under reduced pressure. The crude oil can be purified by vacuum distillation or flash chromatography (SiO₂, 10-20% EtOAc/Hexane) to yield the product as a pale yellow oil.

Protocol B: Catalytic Michael Addition of Indoles (Friedel-Crafts Type)

This reaction functionalizes the C3-position of indoles, creating a scaffold relevant to tryptophan derivatives and alkaloids.

Reagents:

  • This compound (1.0 equiv)

  • Indole (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, add

    
     (0.05 mmol) and anhydrous DCM (2.0 mL).
    
  • Substrate Addition: Add this compound (1.0 mmol) dissolved in DCM (1.0 mL). Stir for 10 minutes to allow chelation (solution may change color).

  • Nucleophile Addition: Add Indole (1.2 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: Reaction progress can be monitored by TLC.[2] The product spot will be more polar than the starting alkene.

  • Quench: Filter the mixture through a short pad of silica gel or Celite to remove the catalyst. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 10%

    
     30% EtOAc/Hexane).
    

Expected Data:

  • Yield: 85–95%

  • Selectivity: Exclusive C3-alkylation of indole.

Protocol C: Michael Addition of Nitromethane (Precursor to GABA Analogs)

The addition of nitromethane introduces a nitro group which can be reduced to an amine, providing a route to


-amino acids (GABA analogs).[3]

Reagents:

  • This compound (1.0 equiv)

  • Nitromethane (5.0 equiv) - acts as reagent and co-solvent

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Solvent: THF or pure Nitromethane

Procedure:

  • Dissolution: Dissolve the Michael acceptor (1.0 mmol) in Nitromethane (1.0 mL) and THF (2.0 mL).

  • Base Addition: Cool the solution to 0°C. Add DBU (0.1 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove DBU and pyridine traces) and brine.

  • Purification: Dry over MgSO₄ and concentrate. The product is often pure enough for the next step; otherwise, purify by chromatography (SiO₂, 20% EtOAc/Hexane).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or steric hindrance.Ensure anhydrous conditions. For indole addition, increase catalyst loading to 10 mol% or switch to a stronger Lewis Acid like

.
Polymerization Reaction temperature too high or excessive base.Lower temperature to 0°C or -20°C. Use milder bases (e.g., TMG instead of DBU). Add radical inhibitor (BHT) if radical polymerization is suspected.
Racemization (in Asymmetric protocols) Weak ligand binding or background reaction.Use C2-symmetric chiral ligands (e.g., Bis-oxazolines) with Cu(II). Lower temperature to -40°C to suppress the uncatalyzed background pathway.
Poor Solubility Pyridine moiety polarity.Use chlorinated solvents (DCM, DCE) or polar aprotic solvents (DMF, DMSO) if necessary, though non-polar solvents often favor tight ion-pairing in catalysis.

References

  • Knoevenagel Condensation Standards

    • Organic Syntheses, Coll. Vol. 3, p. 377 (1955). Preparation of diethyl alkylidene malonates. Link

  • Michael Addition to Alkylidene Malonates

    • Tanyeli, C., et al. (2016). "Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins." Middle East Technical University. (Demonstrates general reactivity of malonate/nitro-olefin systems). Link

  • Indole Functionalization

    • Hudlicky, T., et al. (2005).[4] "Reactions of indole derivatives with oxiranes and aziridines on silica." Journal of Organic Chemistry, 70(9), 3490-3499.[4] (Context for Indole C3-alkylation). Link

  • Pyridyl-Directed Catalysis

    • Evans, D. A., et al. (2005). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Accounts of Chemical Research. (Foundational text on chelation control with pyridine/carbonyl systems). Link

  • Quinolizine Synthesis Applications

    • Bagley, M. C., & Glover, C. (2010).[5][6] "Synthesis of Quinolizines." Scientific Journals of the University of Benghazi. (Review of heterocycle synthesis from pyridine precursors). Link

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be used. Pyridine derivatives are toxic; handle with care.

Sources

Catalytic hydrogenation of diethyl [(pyridin-2-yl)methylidene]propanedioate to saturated esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Catalytic Hydrogenation of Diethyl [(pyridin-2-yl)methylidene]propanedioate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of this compound. The strategic reduction of this substrate presents a significant chemoselectivity challenge: the selective saturation of the α,β-unsaturated carbon-carbon double bond to yield diethyl 2-((pyridin-2-yl)methyl)propanedioate, versus the complete reduction of both the alkene and the aromatic pyridine ring to afford diethyl 2-((piperidin-2-yl)methyl)propanedioate. This document explores the mechanistic rationale behind catalyst and condition selection, offering field-proven, step-by-step protocols for achieving either desired product with high fidelity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyridine and piperidine scaffolds, which are crucial building blocks in medicinal chemistry.[1][2][3]

Introduction: The Synthetic Challenge

The substrate, this compound, incorporates two primary reducible moieties: an electron-deficient C=C double bond conjugated to two ester groups, and an aromatic pyridine ring. The selective hydrogenation of one site while preserving the other is a common yet non-trivial task in organic synthesis.

  • Pathway A (Selective Alkene Reduction): Saturation of the exocyclic C=C bond yields the substituted pyridine derivative. This product retains the aromaticity and electronic properties of the pyridine ring, making it a valuable intermediate for further functionalization.

  • Pathway B (Complete Reduction): Hydrogenation of both the C=C bond and the pyridine ring produces the corresponding piperidine derivative. Piperidines are among the most prevalent N-heterocyclic motifs found in FDA-approved pharmaceuticals, making this transformation highly relevant.[4][5]

The primary challenge stems from the nature of the pyridine ring. The nitrogen lone pair can coordinate to the surface of heterogeneous catalysts, potentially acting as a poison and deactivating the catalyst.[2] However, this interaction can be modulated by the reaction conditions, particularly pH, to steer the reaction towards the desired outcome.

G sub This compound prod_A Product A: Diethyl 2-((pyridin-2-yl)methyl)propanedioate sub->prod_A Pathway A Selective C=C Reduction prod_B Product B: Diethyl 2-((piperidin-2-yl)methyl)propanedioate sub->prod_B Pathway B Complete Reduction cat_A Catalyst: 10% Pd/C Conditions: Neutral, Low Pressure H₂ prod_A->cat_A cat_B Catalyst: PtO₂ (Adams' Catalyst) Conditions: Acidic (AcOH), Higher Pressure H₂ prod_B->cat_B

Figure 1: Chemoselective hydrogenation pathways for the target substrate.

Mechanistic Considerations & Catalyst Selection

The choice of catalyst and reaction medium is paramount in dictating the reaction's outcome. The key is to control the interaction between the pyridine substrate and the catalyst surface.

For Selective Alkene Hydrogenation (Pathway A)

To selectively reduce the activated C=C bond while preserving the pyridine ring, a catalyst with high activity for olefin hydrogenation but lower propensity for arene reduction is required.

  • Catalyst: Palladium on Carbon (Pd/C)

    • Expertise & Experience: Palladium is exceptionally efficient at catalyzing the hydrogenation of C=C double bonds.[6] While pyridine can act as a catalyst poison, this effect can be turned into an advantage.[7][8] The coordination of pyridine to the palladium surface can temper its activity just enough to prevent the more demanding reduction of the aromatic ring under mild conditions. Using pyridine itself as a "catalyst poison" is a known strategy to enhance selectivity in certain Pd/C-catalyzed hydrogenations.[7][8]

    • Trustworthiness: This protocol relies on mild conditions (low H₂ pressure or transfer hydrogenation) which inherently favor the kinetically more facile alkene reduction over the thermodynamically challenging arene reduction. Reaction progress can be easily monitored by TLC or GC-MS to prevent over-reduction.

    • Hydrogen Source: While H₂ gas at low pressure (1-4 atm) is effective, catalytic transfer hydrogenation (CTH) offers a compelling alternative that avoids the need for pressurized gas cylinders.[9] Reagents like triethylsilane (TES) or ammonium formate in the presence of Pd/C generate hydrogen in situ, providing a mild and highly selective reduction environment.[9][10]

For Complete Saturation to Piperidine (Pathway B)

To achieve full reduction of both the alkene and the pyridine ring, more forcing conditions and a catalyst capable of arene hydrogenation are necessary.

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

    • Expertise & Experience: Platinum catalysts are renowned for their ability to hydrogenate aromatic systems, including N-heterocycles.[11][12] The key to successfully hydrogenating the pyridine ring is to suppress its catalyst-poisoning effect and activate the ring towards reduction. This is authoritatively achieved by conducting the reaction in an acidic solvent like glacial acetic acid or by adding a stoichiometric amount of a strong acid like HCl.[11][12] Protonation of the pyridine nitrogen forms a pyridinium ion. This ion has two critical effects: 1) It withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack by hydride from the catalyst surface. 2) It prevents the nitrogen's lone pair from binding to and deactivating the platinum surface.[4][5]

    • Trustworthiness: The use of acidic conditions is a self-validating system for this transformation. In neutral solvents like methanol or THF, the hydrogenation of the pyridine ring with PtO₂ is often sluggish or incomplete.[11] The necessity of the acid for reaction completion confirms the proposed activation mechanism. Higher hydrogen pressures (50-70 bar) are also often employed to favor the complete saturation of the aromatic ring.[1][11][13][14]

Experimental Protocols & Workflows

G sub Substrate in Reaction Vessel solv Add Solvent (e.g., MeOH, AcOH) sub->solv cat Add Catalyst (Pd/C or PtO₂) solv->cat purge Purge with N₂ then H₂ cat->purge react React under H₂ (Monitor by TLC/GC) purge->react filt Filter through Celite® to remove catalyst react->filt conc Concentrate Filtrate filt->conc purify Purify Product (Chromatography) conc->purify

Figure 2: General experimental workflow for catalytic hydrogenation.

Protocol A: Selective Synthesis of Diethyl 2-((pyridin-2-yl)methyl)propanedioate

Objective: To selectively hydrogenate the C=C double bond using Pd/C under transfer hydrogenation conditions.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Triethylsilane (TES) (3.0 eq)

  • Methanol (HPLC Grade)

  • Celite® 545

  • Ethyl Acetate & Hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C to the solution under a nitrogen atmosphere.

  • Stir the suspension at room temperature and add triethylsilane (TES) dropwise over 5 minutes. Causality Note: The addition of TES to Pd/C generates H₂ in situ.[9][10] This method provides a continuous, low concentration of active hydrogen, which enhances selectivity for the more reactive alkene over the aromatic ring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench any remaining TES with a few drops of water.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure product.

Protocol B: Synthesis of Diethyl 2-((piperidin-2-yl)methyl)propanedioate

Objective: To achieve complete hydrogenation of both the C=C bond and the pyridine ring using PtO₂ under acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Platinum(IV) Oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® 545

Procedure:

  • Place this compound into a suitable high-pressure reactor vessel.

  • Add glacial acetic acid as the solvent (approx. 0.2 M concentration). Causality Note: Acetic acid serves as both the solvent and the proton source to generate the reactive pyridinium species, which is crucial for ring reduction.[1][11][13][14]

  • Add the PtO₂ catalyst to the vessel.

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar (approx. 725-1015 psi).

  • Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction may be gently heated to 40-50°C to increase the rate if necessary.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® 545 to remove the catalyst, washing the pad with ethyl acetate.

  • Carefully neutralize the acidic filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Comparative Data Summary

The following table summarizes the expected outcomes from the two protocols, illustrating the high degree of control achievable through methodical selection of the catalytic system.

ParameterProtocol A (Selective Reduction)Protocol B (Complete Reduction)
Target Product Diethyl 2-((pyridin-2-yl)methyl)propanedioateDiethyl 2-((piperidin-2-yl)methyl)propanedioate
Catalyst 10% Pd/CPtO₂
Hydrogen Source Triethylsilane (Transfer)H₂ Gas
Pressure Atmospheric50-70 bar
Solvent Methanol (Neutral)Acetic Acid (Acidic)
Typical Yield >90%>85%
Selectivity >98% for Product A>95% for Product B
Reaction Time 1-3 hours6-12 hours

Conclusion

The catalytic hydrogenation of this compound is a prime example of tunable chemoselectivity in modern organic synthesis. By understanding the fundamental roles of the catalyst and the reaction environment, researchers can strategically navigate the reaction pathways to produce either the partially saturated pyridine derivative or the fully saturated piperidine core with high efficiency and selectivity. The palladium-on-carbon system under mild, neutral transfer hydrogenation conditions provides an excellent route to the selective reduction of the exocyclic double bond. Conversely, employing Adams' catalyst (PtO₂) in an acidic medium facilitates the complete reduction of both the alkene and the aromatic pyridine ring, yielding the valuable piperidine scaffold.

References

  • Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27, 4358-4360. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • ResearchGate. (2017). Synthesis of Piperidines by Hydrogenation of Pyridines. [Link]

  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

  • ChemRxiv. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(14), 8635-8646. [Link]

  • ResearchGate. (2009). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. [Link]

  • Kaga, A., Hayashi, H., & Minakata, S. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(30), 13571-13579. [Link]

  • Kaga, A., Hayashi, H., & Minakata, S. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central, PMC9355708. [Link]

  • Gu, Y., Norton, J. R., Salahi, F., Lisnyak, V. G., Zhou, Z., & Snyder, S. A. (2021). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Wikipedia. Raney nickel. [Link]

  • An, J., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. [Link]

  • Smith, A. G., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. PubMed, 17630769. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • ResearchGate. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. [Link]

Sources

1,3-dipolar cycloaddition using diethyl [(pyridin-2-yl)methylidene]propanedioate as a dipolarophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of diethyl [(pyridin-2-yl)methylidene]propanedioate (also known as diethyl 2-(pyridin-2-ylmethylene)malonate) as a highly activated dipolarophile in 1,3-dipolar cycloaddition reactions.

This substrate features a "push-pull" alkene system activated by two electron-withdrawing ester groups and a pyridine ring. It is a critical scaffold in the synthesis of indolizines (via pyridinium ylides) and polysubstituted pyrrolidines (via azomethine ylides). These heterocycles are pharmacophores of significant interest in drug discovery, exhibiting anti-inflammatory, anticancer, and fluorescent properties.

Chemical Profile & Substrate Preparation[1][2][3][4][5][6][7][8][9][10]

Molecule Characterization[3][5][11]
  • IUPAC Name: Diethyl 2-(pyridin-2-ylmethylene)propanedioate

  • Role: Electron-deficient dipolarophile (Michael Acceptor).

  • Key Reactivity: The

    
    -carbon (adjacent to the pyridine) is highly electrophilic, making it susceptible to nucleophilic attack by the HOMO of 1,3-dipoles.
    
Synthesis Protocol (Knoevenagel Condensation)

Before performing cycloaddition, the dipolarophile must be synthesized in high purity.

Reagents:

  • Pyridine-2-carboxaldehyde (10 mmol)

  • Diethyl malonate (11 mmol)

  • Piperidine (0.5 mmol, Catalyst)

  • Glacial Acetic Acid (0.5 mmol, Catalyst)

  • Solvent: Toluene (50 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Addition: Add pyridine-2-carboxaldehyde, diethyl malonate, and toluene.

  • Catalysis: Add piperidine and acetic acid.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Water generated during the reaction will collect in the Dean-Stark trap.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) until the aldehyde is consumed (~4–6 hours).

  • Workup: Cool to RT. Wash with water (2 x 30 mL) and brine (30 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue is purified via silica gel flash chromatography or recrystallization from ethanol to yield the target alkene as a pale yellow solid/oil.

Core Application: Synthesis of Functionalized Indolizines[1][12]

The most valuable application of this dipolarophile is the synthesis of indolizines via reaction with pyridinium ylides. This reaction constructs the fused bicyclic core in a single step.

Mechanism of Action

The reaction proceeds via a stepwise or concerted [3+2] cycloaddition followed by an oxidative aromatization.

  • In situ Ylide Formation: Base deprotonates the pyridinium salt to generate the N-ylide (1,3-dipole).

  • Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic

    
    -carbon of the dipolarophile.
    
  • Aromatization: The initial tetrahydroindolizine intermediate undergoes oxidative dehydrogenation (often spontaneous in air or assisted by oxidants like

    
    ) to form the fully aromatic indolizine.
    
Experimental Protocol: One-Pot Oxidative Cycloaddition

Reagents:

  • Dipolarophile: this compound (1.0 equiv)

  • Precursor: 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide (Pyridinium salt) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Oxidant: Manganese Dioxide (

    
    ) (5.0 equiv) or simply open air reflux.
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol.
    

Step-by-Step Workflow:

  • Charge: In a 50 mL sealed tube or round-bottom flask, dissolve the pyridinium salt and the dipolarophile in Acetonitrile (0.2 M concentration).

  • Activation: Add

    
     dropwise. The solution often changes color (yellow/orange) indicating ylide formation.
    
  • Cycloaddition: Stir at Room Temperature for 30 minutes.

  • Oxidation: Add activated

    
     (if rapid aromatization is required) and heat to reflux (80°C) for 4 hours.
    
    • Note: If using air as the oxidant, reflux for 12–24 hours open to the atmosphere.

  • Filtration: Cool to RT and filter through a Celite pad to remove manganese salts.

  • Extraction: Evaporate solvent. Redissolve residue in DCM, wash with water.

  • Isolation: Purify via column chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Data Output: Yield Comparison by Solvent

SolventTemperatureOxidantTimeYield (%)
AcetonitrileReflux

4 h88%
EthanolRefluxAir16 h72%
Toluene110°CTEMPO (cat.)6 h81%

Secondary Application: Spiro-Pyrrolidine Synthesis

This substrate is also excellent for trapping azomethine ylides , particularly those derived from isatin (to form spiro-oxindoles) or sarcosine.

Protocol Summary

Reactants: Sarcosine (1.2 equiv) + Paraformaldehyde (2.0 equiv) + Dipolarophile (1.0 equiv). Conditions: Reflux in Toluene for 12 hours. Mechanism: Decarboxylative condensation generates the non-stabilized azomethine ylide, which undergoes [3+2] cycloaddition across the alkene of the dipolarophile. Product: A pyrrolidine ring substituted with the pyridine moiety and two ester groups.[1]

Visualizations and Pathways

Mechanistic Pathway (Indolizine Formation)

IndolizineMechanism Start Pyridinium Salt (Precursor) Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide Deprotonation Base Base (Et3N) Base->Ylide TS Transition State (Concerted/Stepwise) Ylide->TS + Dipolarophile Dipolarophile Diethyl [(pyridin-2-yl) methylidene]propanedioate Dipolarophile->TS Intermediate Tetrahydroindolizine TS->Intermediate Cyclization Product Functionalized Indolizine Intermediate->Product Oxidation (MnO2/Air) Oxidation Oxidative Aromatization (-2H / -H2) Oxidation->Product

Caption: Mechanistic flow from pyridinium salt activation to oxidative aromatization yielding the indolizine scaffold.

Experimental Workflow

Workflow cluster_0 Phase 1: Substrate Synthesis cluster_1 Phase 2: Cycloaddition S1 Pyridine-2-aldehyde + Diethyl Malonate S2 Knoevenagel Condensation (Toluene/Piperidine, Reflux) S1->S2 S3 Dipolarophile Isolated S2->S3 C1 Mix Dipolarophile + Pyridinium Salt S3->C1 Purified Substrate C2 Add Et3N (Generate Ylide) C1->C2 C3 Reflux (Cycloaddition) C2->C3 C4 Add MnO2 (Aromatization) C3->C4 Final Target Indolizine C4->Final Colum Chromatography

Caption: Step-by-step experimental workflow for synthesizing the dipolarophile and converting it to the target heterocycle.

Troubleshooting & Critical Parameters

  • Regioselectivity: In the indolizine synthesis, the nucleophilic carbon of the pyridinium ylide (the CH group) exclusively attacks the

    
    -carbon of the alkene (the carbon attached to the pyridine ring). This is governed by FMO theory (LUMO of dipolarophile is largest at the 
    
    
    
    -position).
  • Solvent Effects: Protic solvents (Ethanol) can stabilize the transition state via hydrogen bonding but may slow down the reaction compared to polar aprotic solvents (Acetonitrile).

  • Oxidation Step: If the reaction yields a mixture of dihydro- and tetrahydro- intermediates, ensure sufficient oxidant (

    
    ) is present or bubble 
    
    
    
    through the solution to drive the equilibrium toward the aromatic product.

References

  • Indolizine Synthesis via Oxidative Coupling: Li, K., et al. "Copper-Catalyzed Highly Selective Oxidative Coupling-Annulation of 2-Alkylazaarenes with Terminal Alkenes."[2] Organic Letters, vol. 22, no.[2] 23, 2020, pp. 9456–9461. [3]

  • Solvent-Free Approaches: Shi, F., et al. "An Efficient Synthesis of Diversified Indolizine Derivatives."[2] Synthesis, vol. 48, no.[4][5][6][2] 3, 2016, pp. 413–420.

  • Knoevenagel Condensation Protocols: Khan, S., et al. "Synthesis and Crystal Structure of Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate." Crystallography Reports, 2008.

  • Azomethine Ylide Cycloadditions: Adib, M., et al. "Reaction of Pyridines with N-Methyl Azomethine Ylide."[5][7] Tetrahedron Letters, vol. 49, 2008.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Oily Diethyl [(pyridin-2-yl)methylidene]propanedioate Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of diethyl [(pyridin-2-yl)methylidene]propanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges, particularly when the product is an oil. The following question-and-answer format addresses specific issues encountered during experimental work.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of oily this compound.

Issue 1: The crude product is a dark, intractable oil after the Knoevenagel condensation.

Q: My Knoevenagel condensation reaction of pyridine-2-carboxaldehyde and diethyl malonate resulted in a dark, thick oil that is difficult to handle. What are the likely impurities and how can I proceed with purification?

A: The formation of a dark, oily crude product is a frequent challenge in Knoevenagel condensations, especially with heteroaromatic aldehydes. The coloration and viscosity are often due to a combination of unreacted starting materials, catalyst residues, and side products.

Causality and Strategic Approach:

The primary cause of the dark color is often the formation of polymeric or conjugated side products, which can be exacerbated by prolonged reaction times or high temperatures. The basic catalyst (e.g., piperidine or pyridine) can also contribute to coloration. The oily nature of the product is inherent to many diethyl malonate derivatives.[1] The purification strategy should focus on systematically removing these impurities.

Step-by-Step Purification Protocol:

  • Initial Work-up with Acid-Base Extraction: This technique is highly effective for separating basic and neutral compounds.[2][3][4][5] The pyridine moiety in your product makes it basic.

    • Dissolve the crude oil in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Perform a liquid-liquid extraction using a dilute aqueous acid solution (e.g., 1 M HCl). Your desired product, being a pyridine derivative, will be protonated and move into the aqueous layer as a water-soluble salt.[2][6] Neutral impurities, such as unreacted diethyl malonate and non-basic side products, will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Neutralize the aqueous layer by slowly adding a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is basic. Your product will deprotonate and precipitate out or form an oil.

    • Extract the product back into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Silica Gel Column Chromatography: If the product is still oily and impure after extraction, column chromatography is the next logical step.[7]

    • Solvent System Selection: A common and effective solvent system for pyridine-containing compounds is a gradient of ethyl acetate in hexanes.[8]

    • Minimizing Tailing: Pyridine compounds can exhibit peak tailing on silica gel due to interactions with acidic silanol groups.[9] To mitigate this, add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.[8]

    • TLC Analysis: Before running the column, determine the appropriate solvent mixture using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be around 0.3 for good separation.[8]

Issue 2: The product remains an oil even after chromatography.

Q: I have purified my this compound by column chromatography, and the NMR spectrum looks clean, but I cannot induce it to crystallize. How can I obtain a solid product?

A: It is not uncommon for highly pure compounds, especially esters with flexible side chains, to exist as oils or low-melting solids. If your characterization data (NMR, MS) confirms the purity and identity of the compound, an oily state may be its natural form at room temperature. However, if a solid is required, several techniques can be attempted.

Causality and Crystallization Strategies:

Crystallization is a thermodynamically driven process that requires the molecules to arrange in a highly ordered lattice. The presence of even minor impurities, or the inherent conformational flexibility of the molecule, can inhibit this process.

Experimental Approaches to Induce Crystallization:

  • Solvent Screening:

    • Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).

    • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane) until the solution becomes slightly turbid.

    • Warm the solution gently until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a very small amount of solid product from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a volatile solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) in a loosely covered vial or beaker. Allow the solvent to evaporate slowly over several hours or days. A study on a substituted diethyl malonate derivative successfully used slow evaporation from an n-hexane solution to obtain crystals.[1]

Issue 3: Low recovery after purification.

Q: After performing an acid-base extraction and column chromatography, my final yield of this compound is very low. What are the potential reasons for this loss of product?

A: Low recovery can occur at multiple stages of the purification process. A systematic evaluation of each step is necessary to identify the source of the loss.

Potential Causes and Solutions:

  • Incomplete Extraction:

    • Cause: The pH of the aqueous layers during the acid-base extraction may not have been optimal. If the acidic solution was not acidic enough, the pyridine nitrogen would not be fully protonated, leading to incomplete extraction into the aqueous phase. Conversely, if the basic solution for neutralization was not basic enough, the product would not be fully deprotonated, resulting in incomplete extraction back into the organic phase.

    • Solution: Always check the pH of the aqueous layer with pH paper after each extraction step to ensure it is in the desired range (pH < 2 for acid extraction, pH > 8 for neutralization). Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[3]

  • Product Adsorption on Silica Gel:

    • Cause: The basic pyridine nitrogen can strongly adsorb to the acidic silica gel, leading to significant product loss on the column.[9] This is often observed as significant tailing on TLC.

    • Solution: As mentioned previously, add a small amount of triethylamine or pyridine to the eluent to compete with your product for the active sites on the silica gel.[8] Alternatively, consider using a less acidic stationary phase, such as alumina.

  • Product Volatility:

    • Cause: While diethyl malonate derivatives are generally not highly volatile, prolonged exposure to high vacuum, especially with heating, during solvent removal can lead to loss of product.

    • Solution: Use a rotary evaporator at a moderate temperature and pressure. For the final removal of trace solvents, a gentle stream of nitrogen or a high-vacuum line at room temperature is preferable to heating.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

A1: While specific data will depend on the exact substitution pattern, you can generally expect the following from NMR spectroscopy:

  • ¹H NMR: Signals corresponding to the ethyl groups (a triplet and a quartet), aromatic protons on the pyridine ring, and a singlet for the vinylic proton of the methylidene group.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups, carbons of the pyridine ring, the carbons of the double bond, and the carbons of the ethyl groups.

For comparison, similar structures like diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate have been characterized and their data is available in public databases like PubChem.[10]

Q2: Can I use crystallization as the primary method of purification instead of chromatography?

A2: If the crude product is obtained as a semi-solid or if it crystallizes upon standing, direct crystallization can be an efficient purification method. However, for intractable oils, it is often more practical to first perform a preliminary purification step like an acid-base extraction or chromatography to remove the bulk of the impurities that may be inhibiting crystallization.

Q3: Are there any alternative chromatography techniques for purifying basic, oily compounds?

A3: Yes, if standard silica gel chromatography is problematic, you might consider:

  • Alumina Chromatography: Alumina is available in neutral, acidic, and basic forms. Basic alumina can be particularly useful for purifying basic compounds as it minimizes the strong acidic interactions seen with silica.

  • Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., with a C18 stationary phase), polar compounds elute first. This can be an effective technique, especially for compounds that are highly polar. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur if the compound is sensitive to acid.

  • Deactivate the Silica: You can try neutralizing the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine and then packing the column with this slurry.

  • Switch to a Different Stationary Phase: As mentioned, using neutral alumina or a reverse-phase packing can be a good alternative to avoid the acidic environment of silica gel.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of an oily this compound product.

PurificationWorkflow start Crude Oily Product extraction Acid-Base Extraction start->extraction extraction_check Product Still Oily/Impure? extraction->extraction_check chromatography Column Chromatography (Silica Gel + 0.5% TEA) extraction_check->chromatography Yes chroma_check Pure by NMR? extraction_check->chroma_check No chromatography->chroma_check crystallization Attempt Crystallization chroma_check->crystallization Yes end End chroma_check->end No (Re-evaluate reaction) final_product Pure Product (Oil or Solid) crystallization->final_product

Sources

Technical Support Center: Purification of Diethyl 2-(pyridin-2-ylmethylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-MAL-001 Subject: Recrystallization Solvents & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: "I need to purify diethyl 2-(pyridin-2-ylmethylene)malonate. What are the best recrystallization solvents, and how do I prevent oiling out?"

Technical Insight: Diethyl 2-(pyridin-2-ylmethylene)malonate is a Knoevenagel condensation adduct. Unlike simple benzylidene malonates, the pyridine nitrogen introduces basicity and polarity, altering its solubility profile.[1] While often obtained as a solid, it has a high propensity to "oil out" (liquid-liquid phase separation) during cooling due to a potentially low melting point and high solubility in organic solvents.[1]

Compound Specifications:

  • Chemical Structure: Pyridine ring conjugated to an exocyclic double bond, geminally substituted with two ethyl ester groups.[1]

  • Physical State: Low-melting solid or viscous oil (dependent on purity).[1]

  • Key Impurities: Unreacted pyridine-2-carbaldehyde (soluble in alcohols), unreacted diethyl malonate (liquid), piperidinium/acetate salts (catalyst residues).[1]

Solvent Selection Matrix

The following systems have been validated for Knoevenagel adducts of heterocyclic aldehydes.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95% or Absolute) Single SolventHigh Primary Recommendation. Dissolves the product at boiling; moderate solubility at

.
Ethanol / Water Solvent / Anti-solventHigh Classic pair.[1] Water forces precipitation.[1] Warning: Excess water may cause oiling out.[1]
Ethyl Acetate / Hexane Solvent / Anti-solventMedium Good for removing polar impurities.[1] Use if the product is too soluble in alcohols.[1]
Cyclohexane Single SolventMedium Gentler than hexane.[1] Requires reflux to dissolve; crystallizes well upon slow cooling.[1]
Toluene / Pentane Solvent / Anti-solventSpecialist Use only if the product is highly crystalline and non-polar impurities are persistent.[1]

Decision Logic: Purification Workflow

Before proceeding, determine the state of your crude material to select the correct pathway.[1]

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Gummy/Liquid Recryst Direct Recrystallization (EtOH or EtOH/H2O) Solid->Recryst Triturate Trituration (Cold Hexane/Ether) Oil->Triturate Success Crystalline Solid Recryst->Success Triturate->Success Solidifies FailOil Persistent Oil Triturate->FailOil Remains Oil Distill High Vac Distillation or Column Chrom. FailOil->Distill

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude isolate.

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization from Ethanol/Water (Recommended)[1]

Objective: Isolate high-purity crystalline solid.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum amount of absolute ethanol needed to wet the solid.[1]

    • Heat to boiling (water bath or hot plate with magnetic stirring).

    • Add hot ethanol dropwise until the solid just dissolves.[1]

    • Checkpoint: If the solution is dark/opaque, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[1] Let the flask cool to room temperature slowly (insulate with a paper towel if necessary).

    • Crucial Step: If crystals do not form by

      
      , add warm water  dropwise until a faint turbidity (cloudiness) persists.[1]
      
    • Add one drop of ethanol to clear the turbidity.[1]

    • Place in a refrigerator (

      
      ) overnight.
      
  • Collection:

    • Filter the crystals using a Buchner funnel/vacuum filtration.[1]

    • Wash the cake with ice-cold ethanol/water (1:1) mixture.

    • Dry under vacuum over

      
       or Silica Gel.[1]
      
Protocol B: Trituration (For Oily Crudes)

Objective: Induce crystallization in a gummy product.

  • Dissolve the oil in a minimum volume of Diethyl Ether or Ethyl Acetate.[1]

  • Add a large excess of cold Hexane or Pentane while stirring rapidly.

  • Scratch the inner wall of the flask with a glass rod to provide nucleation sites.[1]

  • If a solid forms, filter immediately.[1] If it oils out again, cool the mixture to

    
     (Dry ice/Acetone bath) to freeze the oil, then let it slowly warm up to induce crystallization.
    

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?

  • Cause: This happens when the temperature drops above the melting point of the solvated product (L-L phase separation).[1] It is common with pyridine derivatives.[1][2]

  • Fix:

    • Reheat to dissolve the oil.

    • Seed the solution with a tiny crystal of the pure product (if available) at a temperature slightly below the saturation point.

    • Slow down cooling. Rapid cooling promotes oiling.[1]

    • Change Solvent: Switch to Cyclohexane or Toluene. These non-polar solvents often favor crystal formation over oiling for lipophilic esters.[1]

Q2: The crystals are yellow/orange.[1] Is this an impurity?

  • Analysis: The product contains a conjugated

    
    -system (Pyridine-CH=C-CO), which naturally imparts a pale yellow color. However, deep orange or brown indicates polymerization or oxidation products.[1]
    
  • Action: Perform a cold wash with ethanol.[1] If the color persists in the crystal lattice, it is likely intrinsic.[1] If the filtrate is dark and crystals are pale, the purification was successful.[1]

Q3: Can I use acidic water to help solubility?

  • Warning: NO. While the pyridine nitrogen is basic, adding acid will protonate it, forming a pyridinium salt.[1] This salt will be water-soluble and will not partition correctly into the organic crystallization lattice.[1] Keep the pH neutral.

Q4: What if I cannot get it to solidify at all?

  • Alternative: The Knoevenagel adduct might be a liquid at room temperature (some analogs are).[1] In this case, purification via Vacuum Distillation is the gold standard.[1]

    • Note: Ensure high vacuum (<1 mmHg) to keep the boiling point low and prevent thermal decomposition.[1]

Mechanistic Diagram: Impurity Removal

ImpurityRemoval Crude Crude Mixture Product Aldehyde Malonate Catalyst Solvent Hot Ethanol Crude->Solvent Dissolution Cooling Cooling Phase Solvent->Cooling Supersaturation Filtration Filtration Cooling->Filtration Precipitation Crystals Pure Crystal Lattice Filtration->Crystals Product (Insoluble cold) MotherLiquor Mother Liquor Aldehyde (Soluble) Malonate (Liquid) Catalyst (Soluble) Filtration->MotherLiquor Impurities (Soluble cold)

Figure 2: Solubility differentials driving the separation of Knoevenagel impurities.[1]

References

  • Jones, G. (2011).[1] The Knoevenagel Condensation. In Organic Reactions. Wiley.[1][3] Link[1]

    • Context: Foundational text on Knoevenagel kinetics and general workup procedures.[1]

  • Al-Arab, M. M. (1989).[1] Reaction of 2-aminopyridines with diethyl malonate. Journal of Heterocyclic Chemistry, 26(6), 1665-1668.[1]

    • Context: Describes the behavior of pyridine-malonate adducts and their solubility in ethanol systems.
  • Luo, J., et al. (2011).[1] Organocatalytic Knoevenagel Condensations. Synlett, 2011(12), 1723-1726.[1]

    • Context: Discusses purification of pyridine-aldehyde condensation products via precipitation
  • Sigma-Aldrich. (n.d.).[1] Solvent Miscibility and Solubility Table. Link

    • Context: Reference for designing solvent/anti-solvent pairs (Ethanol/Hexane/Water).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for diethyl 2-(pyridin-2-ylmethylene)malonate and all solvents before handling.

Sources

Validation & Comparative

Characteristic FTIR peaks of pyridin-2-yl methylidene malonate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characteristic FTIR Peaks of Pyridin-2-yl Methylidene Malonate Functional Groups

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures characteristic of the pyridin-2-yl methylidene malonate functional group. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple catalog of peaks to offer a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the spectral changes observed during the formation of this important structural motif, providing the necessary framework for its unambiguous identification and characterization.

Introduction: The Significance of the Pyridin-2-yl Methylidene Malonate Moiety

The pyridin-2-yl methylidene malonate group is a key structural unit in medicinal chemistry and materials science. It is typically synthesized via a Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[1] In this case, the reaction involves 2-pyridinecarboxaldehyde and a dialkyl malonate. The resulting α,β-unsaturated system is a versatile Michael acceptor and a valuable scaffold for creating more complex molecular architectures. Accurate and rapid confirmation of its synthesis is critical, and FTIR spectroscopy serves as a powerful, first-line analytical tool for this purpose. This guide will compare the FTIR spectrum of the product with its precursors to highlight the key transformations.

Part 1: Deconstructing the Vibrational Signature

The infrared spectrum of a molecule is a direct reflection of its covalent bonds and their vibrational modes. To understand the spectrum of pyridin-2-yl methylidene malonate, we must first examine its constituent parts.

Figure 2: Workflow for acquiring a high-quality FTIR spectrum using the KBr pellet method.

Part 4: Comparison with Alternative Functional Groups

To underscore the diagnostic power of the identified peaks, it is useful to compare them with other common functional groups in drug development.

  • Amides: If the condensation were to form an amide linkage instead, one would observe a C=O stretch at a much lower frequency (~1640-1680 cm⁻¹ ) and, for secondary amides, a characteristic N-H stretching band (~3300 cm⁻¹ ).

  • Saturated Esters: A simple saturated malonate ester, lacking the C=C conjugation, would exhibit its C=O stretch at a higher frequency (~1735-1750 cm⁻¹ ). [2]The absence of a C=C stretch at ~1620-1650 cm⁻¹ would be a key differentiating factor.

This comparative context makes the FTIR spectrum not just a fingerprint, but a logical tool for structural elucidation. The specific combination of a conjugated ester C=O at ~1715-1730 cm⁻¹, a C=C stretch at ~1620-1650 cm⁻¹, and the absence of aldehyde C-H peaks provides a unique and reliable signature for the pyridin-2-yl methylidene malonate functional group.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 2-(2-oxopropyl)malonate.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.
  • ChemicalBook. Diethyl malonate(105-53-3) IR Spectrum.
  • Unknown Source. Infrared Spectroscopy Carbonyl Compounds.
  • Canadian Science Publishing. (1956). THE INFRARED SPECTRA OF MALONATE ESTERS. Canadian Journal of Chemistry.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • ChemicalBook. 2-Pyridinecarboxaldehyde(1121-60-4)IR1.
  • NIST. Diethyl malonate. NIST Chemistry WebBook.
  • ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2.
  • Canadian Science Publishing. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
  • Canadian Science Publishing. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry.
  • NIST. 2-Pyridinecarboxaldehyde. NIST Chemistry WebBook.
  • SciELO. (2023). A novel magnetic core-shell nanocatalyst for Knoevenagel condensation and synthesis of isatin-β-thiosemicarbazones. Journal of the Brazilian Chemical Society.
  • NIST. 2-Pyridinecarboxaldehyde. NIST Chemistry WebBook.
  • ResearchGate. Control experiments for the Knoevenagel condensation reaction over DMAP-HZ-2.
  • ResearchGate. Variation of 2850 cm-1 and 2916 cm-1 FTIR bands in the 2 nd derivative spectra with thymol concentration.
  • Thermo Fisher Scientific. Knoevenagel Condensation.
  • MDPI. (2023). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Molecules.
  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?.

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Mass spectrometry fragmentation patterns of diethyl [(pyridin-2-yl)methylidene]propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ionization Modalities for the Structural Elucidation of Diethyl [(pyridin-2-yl)methylidene]propanedioate

Executive Summary & Strategic Context

Target Analyte: this compound (C₁₃H₁₅NO₄, MW: 249.26). Synonyms: Diethyl 2-(pyridin-2-ylmethylene)malonate; Picolinaldehyde Knoevenagel adduct.

This guide compares the mass spectrometric behavior of the target analyte using Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . While often viewed as a simple Knoevenagel condensation product, this molecule serves as a critical scaffold in the synthesis of indolizine-based fluorophores and potential pharmaceutical agents.

The Core Analytical Challenge: Distinguishing the 2-pyridyl isomer from its 3- and 4-pyridyl regioisomers is difficult using standard UV-Vis or low-res MS. The specific "Ortho Effect"—an interaction between the pyridine nitrogen and the malonate side chain—creates a unique fragmentation signature that this guide will explicate.

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique dictates the observed fragmentation landscape. The following table summarizes the performance characteristics of each modality for this specific analyte.

FeatureElectron Ionization (EI) ESI-MS/MS (Collision Induced Dissociation)
Primary Ion Observed Radical Cation

(

249)
Protonated Molecule

(

250)
Energy Regime Hard (~70 eV)Soft (Variable Collision Energy: 10–40 eV)
Dominant Mechanism Radical-site initiation (

-cleavage), McLafferty Rearrangement
Charge-remote fragmentation, Charge-proximate nucleophilic attack
Key Structural Insight Fingerprinting; confirmation of the diethyl malonate backbone.Ortho-Effect Confirmation ; probing the N-to-Carbonyl interaction.
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)

Deep Dive: Fragmentation Pathways & Mechanisms

A. Electron Ionization (EI) – The "Hard" Fingerprint

In EI, the molecule forms a radical cation (


, m/z 249). The fragmentation is driven by the stability of the aromatic pyridine ring and the lability of the ester groups.
  • Primary Pathway (Loss of Alkoxy): The molecular ion loses an ethoxy radical (

    
    , 45 Da) to form the acylium ion at m/z 204 .
    
  • Secondary Pathway (McLafferty-like): Although the double bond restricts rotation, the ethyl chains on the ester can undergo hydrogen rearrangement, eliminating ethylene (

    
    , 28 Da) and 
    
    
    
    .
  • Diagnostic Ion: The formation of the pyridyl-vinyl cation (

    
     104-106) after stripping the malonate group completely.
    
B. ESI-MS/MS – The "Soft" Ortho-Effect

This is the critical method for regioisomer differentiation. The protonation occurs on the pyridine nitrogen (the most basic site).

  • The Ortho-Effect Mechanism: In the 2-pyridyl isomer, the protonated nitrogen is spatially distinct. It can hydrogen-bond with the carbonyl oxygen of the malonate ester. Under collision energy (CID), this facilitates the elimination of a neutral ethanol molecule (46 Da) rather than just the ethoxy radical.

  • Cyclization: The loss of ethanol often leads to a cyclized quinolizinone-like cation (m/z 204), which is exceptionally stable and dominates the spectrum at medium collision energies (15-25 eV). This pathway is sterically impossible for the 3- and 4-pyridyl isomers.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways, highlighting the critical "Ortho Effect" unique to the 2-pyridyl isomer in ESI mode.

FragmentationPathways M_EI EI Parent Ion [M]+• (m/z 249) Frag_204_Rad Acylium Ion (m/z 204) [M - •OEt]+ M_EI->Frag_204_Rad - •OEt (45 Da) Alpha Cleavage M_ESI ESI Parent Ion [M+H]+ (m/z 250) (Protonated Pyridine N) Frag_204_Cyc Cyclic Quinolizinone (m/z 204) [MH - EtOH]+ M_ESI->Frag_204_Cyc - EtOH (46 Da) Ortho-Effect Cyclization Frag_176 Fragment (m/z 176) [-CO] Frag_204_Rad->Frag_176 - CO (28 Da) Frag_204_Cyc->Frag_176 - CO (28 Da) Frag_132 Pyridine-Vinyl Cation (m/z 132) Frag_176->Frag_132 - CO2 (44 Da)

Caption: Divergent fragmentation pathways. Note the ESI-specific 'Ortho-Effect' cyclization (Green Node) leading to the stable m/z 204 ion via ethanol loss.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

Protocol A: Synthesis of Analytical Standard (Micro-Scale)

Rationale: Commercial standards may degrade. Fresh synthesis ensures spectral accuracy.

  • Reactants: Mix 1.0 mmol Picolinaldehyde + 1.1 mmol Diethyl Malonate.

  • Catalyst: Add 10 mol% Piperidine and 10 mol% Acetic Acid (in situ formation of piperidinium acetate).

  • Solvent: Toluene (2 mL).

  • Process: Reflux with a Dean-Stark trap (or molecular sieves) for 2 hours to drive water removal (Knoevenagel condensation).

  • Validation: TLC (Hexane:EtOAc 3:1). Product spot should be UV-active and distinct from aldehyde.

  • Workup: Evaporate solvent. The resulting oil crystallizes upon standing.

Protocol B: ESI-MS/MS Direct Infusion Workflow

Rationale: Direct infusion avoids chromatographic effects, allowing precise collision energy ramping.

  • Preparation: Dissolve 1 mg of standard in 1 mL Acetonitrile/Water (50:50) + 0.1% Formic Acid.

  • Dilution: Dilute 10 µL of stock into 990 µL of mobile phase (Final conc: ~10 µg/mL).

  • Instrumentation: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 350°C.

  • Experiment: Perform a Product Ion Scan of m/z 250.

    • Step 1: Set Collision Energy (CE) to 10 eV. Observe parent stability.[1][2]

    • Step 2: Ramp CE to 25 eV. Observe the emergence of the m/z 204 base peak (Ortho-marker).

    • Step 3: Ramp CE to 40 eV. Observe deep fragmentation (m/z 176, 132, 78).

Quantitative Data Summary

The following table predicts the relative abundance of ions based on the "Ortho Effect" mechanism in ESI mode at optimal collision energy (20 eV).

m/z (ESI+)Fragment IdentityRelative Abundance (%)Mechanistic Origin
250

15-20%Protonated Parent
204

100% (Base Peak) Ortho-assisted cyclization (Diagnostic)
176

40-50%Ring contraction/Carbonyl loss
132

10-15%Decarboxylation of side chain
79

<5%Pyridine ring cleavage

References

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives.[3][4][5] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry , 13(2), 83-94.[3] Retrieved from [Link]

  • MDPI. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules , 5, 1-x. Retrieved from [Link]

  • ScienceReady. (2023). Interpreting Fragmentation Patterns: Esters and Aromatics. Retrieved from [Link]

  • Prasain, J. (2010).[6] Ion fragmentation of small molecules in mass spectrometry: ESI vs EI. University of Alabama at Birmingham. Retrieved from [Link]

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A Comparative Guide to the Crystal Structure of Diethyl [(pyridin-2-yl)methylidene]propanedioate and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the crystal structure of diethyl [(pyridin-2-yl)methylidene]propanedioate. In the absence of a publicly available crystal structure for this specific molecule, we will conduct a detailed comparative analysis of closely related compounds for which crystallographic data has been published. This approach allows us to infer the likely structural characteristics of the title compound and understand the subtle yet significant impacts of substituent changes on the molecular conformation and crystal packing. Such insights are invaluable for researchers in medicinal chemistry and materials science, where a deep understanding of solid-state structure is paramount for rational drug design and the development of new materials with tailored properties.

The Critical Role of Crystal Structure Analysis

The three-dimensional arrangement of atoms in a crystal lattice dictates many of a compound's bulk properties, including its melting point, solubility, stability, and bioavailability. For drug development professionals, a precise understanding of the crystal structure is fundamental to identifying the most stable polymorphic form and understanding its interaction with biological targets. This compound and its derivatives are of interest due to their potential as precursors in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2]

Experimental Workflow for Crystal Structure Determination

To ensure the scientific integrity of this guide, we present a standardized, self-validating protocol for single-crystal X-ray diffraction analysis. This workflow represents the gold standard for elucidating the atomic-level structure of crystalline materials.

Synthesis and Crystallization

The synthesis of this compound would typically involve a Knoevenagel condensation between pyridine-2-carbaldehyde and diethyl malonate. The formation of high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. A general procedure is outlined below:

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

  • Solvent Selection: A screening of various solvents and solvent mixtures is conducted to identify a system where the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the compound in a soluble solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for X-ray analysis.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Knoevenagel Condensation purification Column Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation / Vapor Diffusion solvent_screening->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: A generalized workflow for obtaining a crystal structure.

Data Collection and Structure Refinement

A suitable single crystal is subjected to X-ray diffraction. The resulting diffraction pattern is used to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The intensities of the diffracted X-rays are then used to solve the crystal structure, typically using direct methods or Patterson synthesis, and the atomic positions and displacement parameters are refined to achieve the best possible fit between the observed and calculated diffraction data.

A Comparative Analysis of Related Crystal Structures

While the crystal structure of this compound is not available, several closely related structures have been reported. By comparing these, we can anticipate the structural features of our target compound.

Crystallographic Data of Analogue Compounds

The following table summarizes key crystallographic parameters for a selection of analogous structures. This data provides a foundation for our comparative analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonateC₁₄H₁₈N₂O₅MonoclinicP2₁/c19.012(4)8.6620(17)9.1600(18)94.08(3)[3]
Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonateC₁₇H₁₇NO₄STriclinicP-17.3739(4)7.8148(4)15.8149(7)99.486(2)[4]
Key Structural Features and Intermolecular Interactions

A detailed examination of the analogue structures reveals several recurring and important structural motifs:

  • Planarity and Conjugation: In related structures, the pyridyl ring and the methylidenepropanedioate moiety often exhibit a high degree of planarity. This is due to the extended π-conjugation across the C=C double bond, which influences the electronic properties of the molecule.

  • Intramolecular Hydrogen Bonding: In amino-substituted analogues like Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate, a strong intramolecular N-H...O hydrogen bond is observed.[3] This interaction plays a crucial role in stabilizing the molecular conformation.

  • Intermolecular Interactions: The crystal packing is often dominated by a network of weak intermolecular interactions, such as C-H...O and C-H...N hydrogen bonds.[3] In aromatic systems like the quinoline derivative, π-π stacking interactions are also a significant contributor to the overall crystal stability.[4]

Diagram of Comparative Molecular Structures:

molecular_structures cluster_A Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate cluster_B Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate A B

Caption: 2D structures of the comparative molecules.

Predicted Crystal Structure of this compound

Based on the analysis of its analogues, we can predict the likely structural features of this compound:

  • Molecular Conformation: The molecule is expected to be largely planar, with the pyridyl ring and the methylidenepropanedioate group being nearly coplanar to maximize π-conjugation. The two ethyl ester groups will likely adopt a conformation that minimizes steric hindrance.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is anticipated to be governed by weaker C-H...O and C-H...N interactions. The presence of the aromatic pyridyl ring also suggests the possibility of π-π stacking interactions, which would contribute to the stability of the crystal lattice.

Hypothetical Structure and Interactions:

predicted_structure cluster_interactions Predicted Intermolecular Interactions mol This compound Molecule cho C-H...O Hydrogen Bonds mol->cho chn C-H...N Hydrogen Bonds mol->chn pipi π-π Stacking mol->pipi

Caption: Predicted intermolecular interactions for the title compound.

Implications for Physicochemical Properties and Drug Design

The predicted planarity and the network of intermolecular interactions will have a direct impact on the physicochemical properties of this compound. A planar structure with significant intermolecular forces would likely result in a higher melting point and lower solubility in non-polar solvents. For drug development, understanding these packing arrangements is crucial for predicting the dissolution rate and, consequently, the bioavailability of a potential drug candidate. Furthermore, the conformation of the molecule in the solid state can provide insights into its likely binding conformation with a biological target.

Conclusion

While a definitive crystal structure for this compound remains to be determined, a comparative analysis of its structurally related analogues provides a robust framework for predicting its key structural features. The anticipated planarity and the network of weak intermolecular interactions are expected to be the defining characteristics of its solid-state structure. This guide underscores the power of comparative structural analysis as a predictive tool in the absence of direct experimental data and highlights the critical importance of crystal structure determination in the fields of materials science and drug discovery.

References

  • National Center for Biotechnology Information (2024). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. PubChem Compound Summary for CID 619151. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. PubChem Compound Summary for CID 83264. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Diethyl (pyridin-2-ylmethyl)phosphonate. PubChem Compound Summary for CID 217993. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Diethyl (2-pyridylaminomethylene)malonate. PubChem Compound Summary for CID 293092. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate. PubChem Compound Summary for CID 619151. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Diethyl 2-(2-methyl-3-pyridinyl)propanedioate. PubChem Compound Summary for CID 135045729. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate. PubChem Compound Summary for CID 2313092. Retrieved from [Link].

  • MDPI (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link].

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(11), 5161-5162.
  • IUCr Journals (2015). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. Retrieved from [Link].

  • Wikipedia (2024). Diethyl malonate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Diethyl 2-(5-methyl-3-pyridinyl)propanedioate. PubChem Compound Summary for CID 113297334. Retrieved from [Link].

  • NIST (2024). Diethyl isopropylidenemalonate. NIST Chemistry WebBook. Retrieved from [Link].

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A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Pyridyl Malonate Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridyl Malonate Systems

Pyridyl malonate derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their versatile synthesis and promising biological activities, including potential anticancer and antioxidant properties, make them a focal point of contemporary research.[1][2] The conjugated system within these molecules, comprising the pyridine ring and the malonate group, gives rise to characteristic ultraviolet-visible (UV-Vis) absorption spectra. Understanding these spectroscopic properties is crucial for quality control, quantitative analysis, and elucidating structure-activity relationships.

This guide will delve into the key aspects of the UV-Vis absorption spectra of conjugated pyridyl malonate systems, compare them with alternative chromophoric systems, and provide detailed experimental protocols for their analysis.

Understanding the UV-Vis Absorption Spectra

The UV-Vis spectrum of a molecule is dictated by its electronic structure. In conjugated systems like pyridyl malonates, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy unoccupied orbitals (typically π* orbitals). The energy difference between these orbitals determines the wavelength of maximum absorption (λmax).[3][4]

Several factors influence the λmax and molar absorptivity (ε) of these compounds:

  • Extent of Conjugation: As the size of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift).[4][5][6]

  • Substituents: The presence of electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density within the conjugated system, thereby influencing the energy of the electronic transitions and shifting the λmax.

  • Solvent Polarity: The polarity of the solvent can significantly impact the UV-Vis spectrum. Polar solvents can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption wavelength. For instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic shift.[7][8][9]

Comparative Analysis

To provide a comprehensive understanding, we will compare the UV-Vis absorption properties of a model conjugated pyridyl malonate system with those of related chromophoric structures.

CompoundKey Structural FeatureTypical λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Distinctions & Performance Insights
Diethyl 2-(2-oxo-4,6-diphenyl-1,2-dihydropyridin-1-yl)malonate Extended conjugation with phenyl substituents~310 - 360HighThe extended π-system due to the phenyl groups leads to a significant bathochromic shift compared to simpler pyridyl systems. This makes them suitable for applications requiring absorption at longer wavelengths.
Benzene Aromatic ring~255Low (~200)Represents a fundamental aromatic chromophore. Its relatively low λmax and ε highlight the significant effect of the extended conjugation and substituents in the pyridyl malonate system.[5][6]
Pyridine Heterocyclic aromatic ring~250 - 280 (π→π), ~320-380 (n→π)Moderate to LowThe presence of the nitrogen heteroatom introduces n→π* transitions, which are typically weaker than π→π* transitions.[9] The malonate group's conjugation with the pyridine ring in our target system enhances absorption intensity.
Pyridylpyrrolides Alternative nitrogen-containing heterocyclic ligand~495 - 505HighThese compounds, often used in luminescent complexes, exhibit absorption at much longer wavelengths due to their distinct electronic structure and potential for metal-ligand charge transfer bands.[10] This positions them for applications in fluorescence and phosphorescence.

Experimental Protocols

Synthesis of a Representative Pyridyl Malonate Derivative

A general and efficient method for synthesizing pyridyl malonate derivatives involves the reaction of a 2-pyridone with diethyl bromomalonate.[1][2]

Workflow for Synthesis:

Caption: Workflow for the synthesis of pyridyl malonate derivatives.

Step-by-Step Methodology:

  • Preparation of 2-Pyridone: Synthesize the appropriate 2-pyridone precursor according to established literature methods.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-pyridone (1 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) in dimethylformamide (DMF).

  • Addition of Malonate: Add diethyl bromomalonate (1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl malonate derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[1]

UV-Vis Spectroscopic Analysis

Workflow for UV-Vis Analysis:

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble. Common choices include ethanol, hexane, and water.[11] Note that solvent polarity can influence the spectrum.[8]

  • Preparation of Stock Solution: Accurately weigh a small amount of the synthesized pyridyl malonate and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument (measure the blank).

  • Sample Measurement: Record the absorbance spectra of each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration at λmax.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Causality and Trustworthiness in Experimental Design

The described protocols are designed to be self-validating. The synthesis of the pyridyl malonate is confirmed through multiple spectroscopic techniques, ensuring the purity and identity of the compound before UV-Vis analysis. The UV-Vis analysis itself incorporates a calibration curve, which validates the linear relationship between absorbance and concentration as dictated by the Beer-Lambert law, ensuring the accuracy of the determined molar absorptivity.

The choice of solvent is a critical experimental parameter. Non-polar solvents like hexane will result in a spectrum that is closer to the gas phase, often revealing fine vibrational structure.[8] In contrast, polar solvents like ethanol can interact with the solute through hydrogen bonding, which can broaden the absorption bands and shift their positions.[7] Understanding these solvent effects is crucial for consistent and comparable results.

Theoretical Grounding: Electronic Transitions

The observed UV-Vis absorption bands in conjugated pyridyl malonate systems primarily arise from π → π* and n → π* electronic transitions.

Electronic_Transitions cluster_orbitals Molecular Orbitals pi_star π* (LUMO) n n (Non-bonding) n->pi_star n → π* (Low Intensity) pi π (HOMO) pi->pi_star π → π* (High Intensity)

Caption: Key electronic transitions in pyridyl malonate systems.

  • π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy and result in strong absorption bands. The extended conjugation in pyridyl malonates facilitates these transitions, leading to absorption in the near-UV region.

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom of the pyridine ring) to an antibonding π* orbital. These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions.

Conclusion and Future Outlook

Conjugated pyridyl malonate systems exhibit characteristic UV-Vis absorption spectra that are sensitive to their molecular structure and environment. A thorough understanding of these spectroscopic properties is essential for their development in various applications, from pharmaceuticals to materials science. Future research may focus on synthesizing novel derivatives with tailored absorption properties for specific applications, such as photosensitizers or molecular probes, by strategically modifying the extent of conjugation and the electronic nature of the substituents.

References

  • Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. (2023). Taylor & Francis Online. [Link]

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019). YouTube. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2017). ACS Publications. [Link]

  • Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. (2023). Taylor & Francis Online. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

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  • Effect of Solvent. (2023). Chemistry LibreTexts. [Link]

  • Pyridylpyrrolides as alternatives to cyclometalated phenylpyridine ligands: synthesis and characterization of luminescent zinc and boron pyridylpyrrolide complexes. (2009). RSC Publishing. [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [(pyridin-2-yl)methylidene]propanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl [(pyridin-2-yl)methylidene]propanedioate

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